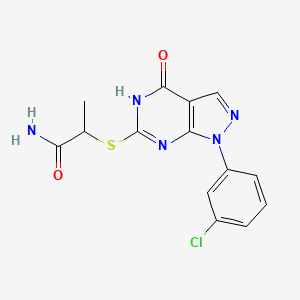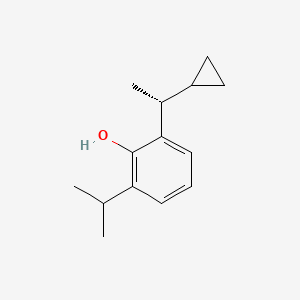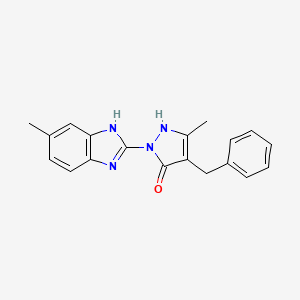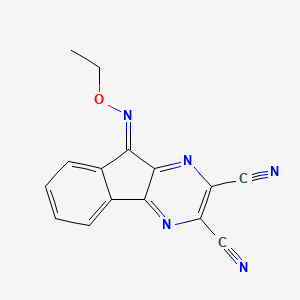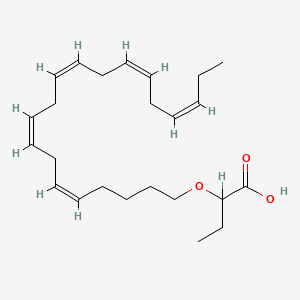
Icosabutate
Descripción general
Descripción
Icosabutate es un derivado de ácido graso novedoso e ingenierizado estructuralmente del ácido eicosapentaenoicoEste compuesto exhibe potentes actividades antiinflamatorias y antifibróticas, lo que lo convierte en un candidato prometedor para el tratamiento de la esteatohepatitis no alcohólica y otros trastornos lipídicos .
Mecanismo De Acción
Icosabutate ejerce sus efectos al dirigirse al receptor 4 de ácidos grasos libres, que se expresa en gran medida en las células hepáticas conocidas como células de Kupffer. La activación de este receptor conduce a potentes actividades antiinflamatorias y antifibróticas. Además, this compound influye en otras vías, como el receptor alfa activado por proliferadores de peroxisomas y la cascada del ácido araquidónico, lo que contribuye aún más a sus efectos terapéuticos .
Análisis Bioquímico
Biochemical Properties
Icosabutate interacts with the GPR-120 receptor, which is highly expressed in Kupffer cells . This interaction results in potent anti-inflammatory activity. This compound also signals via other pathways such as PPAR-a and the arachidonic acid cascade, contributing to its anti-inflammatory and anti-fibrotic activity .
Cellular Effects
This compound has been shown to significantly reduce relevant markers of NASH (Non-alcoholic steatohepatitis) and fibrosis in patients . It also normalizes elevated liver enzymes in dyslipidemic patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the GPR-120 receptor . This interaction leads to the activation of anti-inflammatory pathways and the inhibition of pro-inflammatory pathways .
Temporal Effects in Laboratory Settings
In a 52-week, multicenter, placebo-controlled, Phase 2b study (ICONA trial), this compound was shown to significantly reduce relevant markers of NASH and fibrosis over a period of 16 weeks .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages . It has been shown to improve glucose tolerance in insulin-resistant rodent models .
Metabolic Pathways
This compound is involved in key metabolic and inflammatory pathways in the liver, including the regulation of membrane and nuclear fatty acid receptors .
Transport and Distribution
This compound is an oral drug that is liver-targeted . It is designed to overcome the inherent limitations of unmodified fatty acids as oral drugs targeting metabolic and inflammatory pathways in the liver .
Subcellular Localization
Given that it is a liver-targeted drug, it is likely that it is localized in the liver cells where it exerts its effects .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Icosabutate se sintetiza a través de una serie de reacciones químicas que modifican el ácido eicosapentaenoico. La modificación estructural implica minimizar la esterificación para limitar la activación de los ácidos grasos y su incorporación en lípidos complejos . Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente.
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis química a gran escala en condiciones controladas para garantizar la pureza y la eficacia del compuesto. El proceso incluye rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones
Icosabutate se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en derivados reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los halógenos. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar los resultados deseados .
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con propiedades químicas únicas y posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
Icosabutate tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los efectos de las modificaciones estructurales en los derivados de ácidos grasos.
Biología: Se utiliza para investigar el papel del receptor 4 de ácidos grasos libres en la función hepática y la inflamación.
Medicina: Se está estudiando como un posible tratamiento para la esteatohepatitis no alcohólica, los trastornos lipídicos y otras enfermedades metabólicas.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agentes terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Eicosapentaenoico: Un ácido graso omega-3 natural con propiedades antiinflamatorias.
Ácido Docosahexaenoico: Otro ácido graso omega-3 con efectos antiinflamatorios similares.
Elafibranor: Un agonista dual del receptor alfa y delta activado por proliferadores de peroxisomas utilizado en el tratamiento de la esteatohepatitis no alcohólica.
Ácido Obeticolínico: Un agonista del receptor X de farnesoides utilizado en el tratamiento de la colangitis biliar primaria y la esteatohepatitis no alcohólica
Unicidad de Icosabutate
This compound es único debido a su modificación estructural, que minimiza la esterificación y limita la activación de los ácidos grasos y su incorporación en lípidos complejos. Esta modificación mejora sus efectos dirigidos al hígado y reduce el riesgo de peroxidación, lo que lo convierte en un agente terapéutico más eficaz en comparación con sus contrapartes naturales .
Propiedades
IUPAC Name |
2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-23(4-2)24(25)26/h5-6,8-9,11-12,14-15,17-18,23H,3-4,7,10,13,16,19-22H2,1-2H3,(H,25,26)/b6-5-,9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGXDRFFBBLZBT-AAQCHOMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCOC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253909-57-7 | |
| Record name | Icosabutate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253909577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosabutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2 - [ ( 5 Z , 8 Z , 1 1 Z , 1 4 Z , 1 7 Z ) - 5 , 8 , 1 1 , 1 4 , 1 7 - Eicosapentaen-1-yloxy]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSABUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562599X5JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



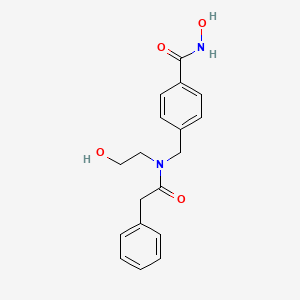
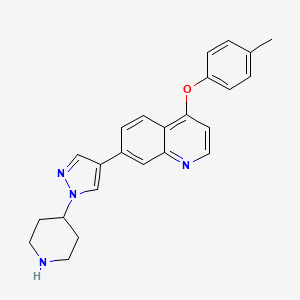
![3-[(1-Propylbenzimidazol-2-yl)carbamoyl]benzoic acid](/img/structure/B607976.png)
